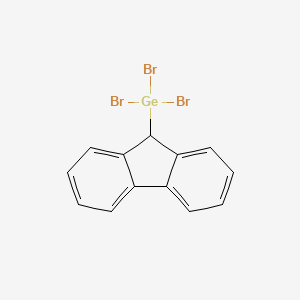
Tribromo(9H-fluoren-9-YL)germane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tribromo(9H-fluoren-9-YL)germane is a chemical compound with the molecular formula C13H9Br3Ge It consists of a fluorene moiety bonded to a germanium atom, which is further substituted with three bromine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tribromo(9H-fluoren-9-YL)germane typically involves the reaction of 9H-fluorene with germanium tetrachloride (GeCl4) in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) under controlled temperature conditions to ensure the selective formation of the tribromo derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions
Tribromo(9H-fluoren-9-YL)germane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The germanium center can undergo oxidation to form higher oxidation state compounds or reduction to form lower oxidation state species.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically carried out in polar solvents like ethanol or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Formation of substituted fluorenylgermanes.
Oxidation Reactions: Formation of germanium oxides.
Reduction Reactions: Formation of lower oxidation state germanium compounds.
科学研究应用
Tribromo(9H-fluoren-9-YL)germane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of organogermanium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in medicinal chemistry for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials, including semiconductors and optoelectronic devices.
作用机制
The mechanism of action of Tribromo(9H-fluoren-9-YL)germane involves its interaction with various molecular targets and pathways. The bromine atoms and the germanium center play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, which can influence its activity in various applications.
相似化合物的比较
Similar Compounds
Dibromo(9H-fluoren-9-YL)germane: Similar structure but with two bromine atoms instead of three.
Tribromo(9H-fluoren-9-YL)silane: Similar structure but with a silicon atom instead of germanium.
Tribromo(9H-fluoren-9-YL)tin: Similar structure but with a tin atom instead of germanium.
Uniqueness
Tribromo(9H-fluoren-9-YL)germane is unique due to the presence of the germanium atom, which imparts distinct chemical properties compared to its silicon and tin analogs
属性
CAS 编号 |
194018-37-6 |
|---|---|
分子式 |
C13H9Br3Ge |
分子量 |
477.6 g/mol |
IUPAC 名称 |
tribromo(9H-fluoren-9-yl)germane |
InChI |
InChI=1S/C13H9Br3Ge/c14-17(15,16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H |
InChI 键 |
UVDCKGXWBNTFAE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)[Ge](Br)(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


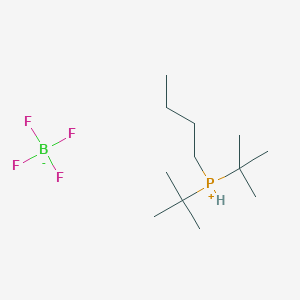
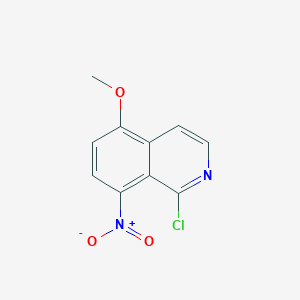
![6'-Methyl-[2,2'-bipyridine]-6-carbaldehyde](/img/structure/B15251041.png)

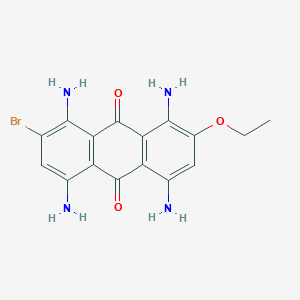
![2,3,5,6-tetrahydrofuro[3,2-f][1]benzofuran](/img/structure/B15251083.png)
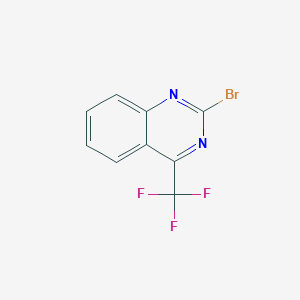
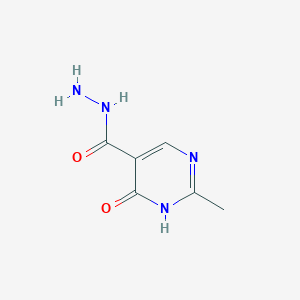
![(1'R,3a'R,4a'R,8a'R,9'S,9a'S)-1'-Methyl-3'-oxo-N,N-diphenyldecahydro-1'H-spiro[[1,3]dioxolane-2,6'-naphtho[2,3-c]furan]-9'-carboxamide](/img/structure/B15251094.png)
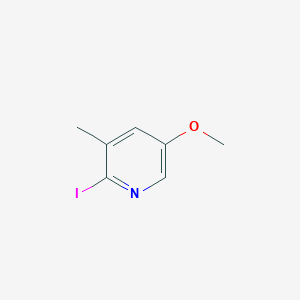

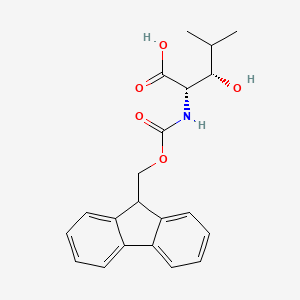
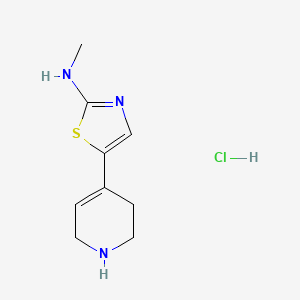
![2-([2,4'-Bipyridin]-3-yl)acetonitrile](/img/structure/B15251120.png)
